molecular formula C13H10N2OS2 B2801078 N-(3-cyanothiophen-2-yl)-4-(methylthio)benzamide CAS No. 896357-08-7

N-(3-cyanothiophen-2-yl)-4-(methylthio)benzamide

Cat. No.: B2801078
CAS No.: 896357-08-7
M. Wt: 274.36
InChI Key: FTOWKDKTZKAPOG-UHFFFAOYSA-N
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Description

N-(3-cyanothiophen-2-yl)-4-(methylthio)benzamide is a synthetic heterocyclic amide compound of significant interest in medicinal chemistry and biochemical research. This molecule is built on a benzamide core, substituted with a methylthio group on the phenyl ring and a 3-cyanothiophen-2-yl moiety on the amide nitrogen. This specific architecture places it within a class of compounds known for their diverse biological activities and potential as key intermediates in drug discovery. Compounds featuring the N-(3-cyanothiophen-2-yl)benzamide scaffold have been investigated for a range of biological applications. Research on closely related analogs has demonstrated notable antimicrobial properties, including significant activity against Gram-positive and Gram-negative bacterial strains, as well as efficacy against yeasts such as Candida glabrata and Candida krusei . Furthermore, heterocyclic amides of this class have been reported to exhibit moderate antioxidant activity, as determined by in vitro assays like the ABTS radical scavenging method . The mechanism of action for this class of compounds is multifaceted and can be linked to its distinct molecular features. The heterocyclic amide group is a critical functional group present in many pharmaceuticals and biological molecules . The electron-withdrawing cyano group on the thiophene ring can influence the molecule's electronic distribution and reactivity, potentially facilitating interactions with biological targets like enzymes or DNA bases, as suggested by computational studies on similar structures . The methylthio substituent can contribute to the compound's lipophilicity, thereby influencing its pharmacokinetic properties. This reagent is intended for use in research and development activities, including as a building block for the synthesis of more complex molecules, for in vitro biological screening, and for structure-activity relationship (SAR) studies in drug discovery programs. It is supplied as a research chemical strictly for laboratory use. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS2/c1-17-11-4-2-9(3-5-11)12(16)15-13-10(8-14)6-7-18-13/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTOWKDKTZKAPOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)-4-(methylthio)benzamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions, often using cyanide salts.

    Formation of the Benzamide Moiety: The benzamide moiety is formed through the reaction of an amine with a benzoyl chloride derivative.

    Introduction of the Methylthio Group: The methylthio group is introduced via thiolation reactions, typically using methylthiolating agents such as methylthiol or dimethyl disulfide.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Common techniques include:

    Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.

    Purification Steps: Employing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiophen-2-yl)-4-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring and methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine under hydrogenation conditions.

    Substitution: The benzamide moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Reagents such as halides or nucleophiles (e.g., amines, alcohols) under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides or thiophenes.

Scientific Research Applications

N-(3-cyanothiophen-2-yl)-4-(methylthio)benzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the development of organic semiconductors and conductive polymers.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Industrial Applications: Used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)-4-(methylthio)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and thiophene ring can participate in hydrogen bonding and π-π interactions, while the benzamide moiety can engage in additional binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several classes of bioactive molecules:

Heterocyclic Benzamide Derivatives
  • JNK3 Inhibitors (): Compounds like 13 and 14 (imidazole-pyridine-benzamide hybrids) differ in their heterocyclic systems (imidazole vs. thiophene) and substituents (acrylamido/propionamido vs. cyanothiophene).
  • Pyrimidinone-Based Inhibitors (): Compound 30 (3-(methylthio)benzamide) and 32 (4-(methoxymethoxy)benzamide) highlight the importance of substituent positioning. The para-methylthio group in the target compound may confer distinct electronic effects compared to meta-substituted analogs .
B. Thiazole/Thiazolidinone Derivatives () :
  • Compound 50 (thiazol-2-yl benzamide) and 4a (thiazol-2-amine benzamide) replace the thiophene ring with thiazole, altering electronic properties and hydrogen-bonding capacity. The 3-cyano group in the target compound may enhance electrophilicity compared to bromophenyl or morpholinomethyl substituents .
  • Thiazolidinone derivatives (e.g., 17–20 in ) incorporate a 4-oxo-thiazolidin-2-ylidene scaffold but retain benzamide and methylthio groups, suggesting shared synthetic strategies .
C. Phthalimide and Thioether Dianhydride Precursors () :

Physicochemical Properties

  • Melting Points : Analogous compounds (e.g., 4a , 17–20 ) melt between 200–220°C, suggesting the target compound has similar thermal stability .
  • Spectroscopic Data: NMR (¹H/¹³C) and MS would confirm the methylthio (δ ~2.5 ppm for S-CH₃) and cyano groups (IR ~2200 cm⁻¹), as seen in , and 10 .

Data Table: Key Comparisons

Compound Name Core Structure Key Substituents Biological Target Activity/Notes Yield References
N-(3-cyanothiophen-2-yl)-4-(methylthio)benzamide Benzamide-thiophene 4-(methylthio), 3-cyano-thiophene Not specified Hypothesized kinase/adjuvant modulation N/A
Compound 13 () Imidazole-pyridine-benzamide 3-acrylamidophenyl, 4-fluorophenyl JNK3 IC₅₀ = 12 nM 52%
Compound 30 () Pyrimidinone-benzamide 3-(methylthio)benzamide Adenylyl cyclase Selective inhibition 31%
Compound 17 () Thiazolidinone-benzamide 4-chlorobenzylidene, methylthio Antimicrobial/anticancer MIC = 8 µg/mL (E. coli) 29%
Compound 50 () Thiazole-benzamide 4-bromophenyl, dimethylsulfamoyl NF-κB signaling Adjuvant potentiation Not reported

Biological Activity

N-(3-cyanothiophen-2-yl)-4-(methylthio)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound's chemical formula is C12H10N2OSC_{12}H_{10}N_{2}OS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. Its unique structure features a benzamide moiety linked to a thiophene ring substituted with a cyano group. This structural configuration is significant for its biological interactions and potential therapeutic applications.

Histone Deacetylase Inhibition

One of the primary biological activities of this compound is its role as an inhibitor of histone deacetylases (HDACs) . HDACs are enzymes that play a crucial role in the regulation of gene expression through the removal of acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs has been linked to the treatment of various cancers and other diseases associated with epigenetic modifications.

  • Mechanism of Action : The compound's structural features may enhance its binding affinity to HDACs, thereby modulating gene expression involved in cell proliferation and apoptosis.

Anticancer Potential

Research indicates that this compound may exhibit anticancer properties . By inhibiting HDACs, it can promote the expression of tumor suppressor genes and induce cell cycle arrest or apoptosis in cancer cells. This potential makes it a candidate for further pharmacological studies targeting cancer therapies .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique biological activities of this compound. Below is a summary table:

Compound NameStructure FeaturesBiological Activity
N-(3-cyanothiophen-2-yl)benzamideBenzamide + cyano groupHistone deacetylase inhibitor
5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamideTriazole ringHSP90 inhibitor
N-(4-fluorophenyl)-2-(methylthio)benzamideFluorinated phenyl groupPotential anticancer activity
N-[4-(chloromethyl)phenyl]benzamideChloromethyl substitutionAntimicrobial properties

This comparison highlights the distinctiveness of this compound in its specific structural components and potential applications in cancer therapy.

Case Studies and Experimental Findings

Recent studies have focused on the synthesis and evaluation of this compound's biological activity through various experimental approaches:

  • In Vitro Studies : Cell-based assays have demonstrated that this compound effectively inhibits HDAC activity, leading to increased acetylation levels in histones, which correlates with enhanced expression of tumor suppressor genes .
  • Animal Models : Preclinical studies using mouse models have shown promising results where treatment with this compound resulted in reduced tumor growth rates compared to control groups .

Q & A

Q. What strategies improve aqueous solubility without compromising activity?

  • Methodological Answer : Introduce polar groups (e.g., hydroxyl, amine) at the benzamide para-position. Formulate as nanoparticles (PLGA encapsulation) or co-crystals with succinic acid. Measure solubility via shake-flask method (UV-Vis) and confirm bioactivity retention in cell assays .

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